molecular formula C19H12O3 B7747950 C19H12O3

C19H12O3

Cat. No.: B7747950
M. Wt: 288.3 g/mol
InChI Key: GAJFCKUZXOBABE-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of methoxy and dione functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Benz[a]anthracene: One common method involves the oxidation of benz[a]anthracene using reagents such as potassium permanganate or chromium trioxide.

    Methoxylation: Another method involves the methoxylation of benz[a]anthracene-7,12-dione.

Industrial Production Methods: Industrial production of 8-methoxybenz[a]anthracene-7,12-dione often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Scientific Research Applications

Chemistry: 8-methoxybenz[a]anthracene-7,12-dione is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology and Medicine: This compound is investigated for its potential biological activities, including anticancer properties. It is used in research to study the interactions of polycyclic aromatic hydrocarbons with biological systems .

Industry: In the industrial sector, 8-methoxybenz[a]anthracene-7,12-dione is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical properties .

Mechanism of Action

The mechanism of action of 8-methoxybenz[a]anthracene-7,12-dione involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. The compound’s methoxy and dione groups play a crucial role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 8-methoxybenz[a]anthracene-7,12-dione is unique due to the presence of both methoxy and dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(naphthalen-1-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-14-8-9-16-17(11-14)22-18(19(16)21)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,20H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJFCKUZXOBABE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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